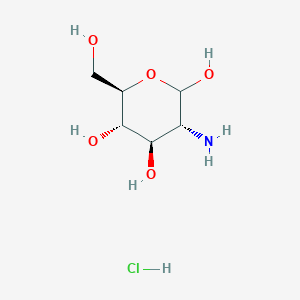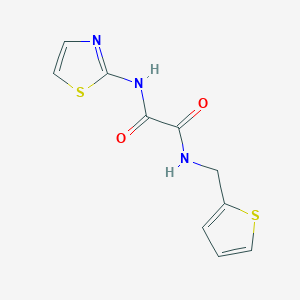![molecular formula C11H15N3O3 B2900378 2-{Methyl[6-(oxolan-3-yl)pyrimidin-4-yl]amino}acetic acid CAS No. 2098029-11-7](/img/structure/B2900378.png)
2-{Methyl[6-(oxolan-3-yl)pyrimidin-4-yl]amino}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Methyl[6-(oxolan-3-yl)pyrimidin-4-yl]amino}acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPAAP and is a pyrimidine derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of 2-{Methyl[6-(oxolan-3-yl)pyrimidin-4-yl]amino}acetic acid is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. It may also interact with certain receptors in the brain to exert its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 2-{Methyl[6-(oxolan-3-yl)pyrimidin-4-yl]amino}acetic acid exhibits potent antitumor activity by inducing apoptosis in cancer cells. It has also been shown to reduce inflammation and pain in animal models. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{Methyl[6-(oxolan-3-yl)pyrimidin-4-yl]amino}acetic acid in lab experiments is its high potency and specificity. However, one limitation is that the compound may have low solubility in certain solvents, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 2-{Methyl[6-(oxolan-3-yl)pyrimidin-4-yl]amino}acetic acid. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to optimize its pharmacokinetic properties to improve its efficacy and bioavailability. Additionally, this compound may have potential applications in the treatment of other diseases such as multiple sclerosis and epilepsy, which warrant further investigation.
Méthodes De Synthèse
The synthesis of 2-{Methyl[6-(oxolan-3-yl)pyrimidin-4-yl]amino}acetic acid involves a multi-step process that includes the reaction of 2,4-dichloropyrimidine with oxolane-3-carbaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with methyl chloroacetate. This method has been optimized to obtain high yields of the compound.
Applications De Recherche Scientifique
2-{Methyl[6-(oxolan-3-yl)pyrimidin-4-yl]amino}acetic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals. This compound has been shown to exhibit antitumor activity in vitro and in vivo. It also has potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, this compound has been studied for its anti-inflammatory and analgesic properties.
Propriétés
IUPAC Name |
2-[methyl-[6-(oxolan-3-yl)pyrimidin-4-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-14(5-11(15)16)10-4-9(12-7-13-10)8-2-3-17-6-8/h4,7-8H,2-3,5-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMHNDIXVGQKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=NC(=C1)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{Methyl[6-(oxolan-3-yl)pyrimidin-4-yl]amino}acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,5-dimethylphenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2900295.png)

![N-(4-bromophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2900298.png)

![2-[(2-Fluorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2900302.png)
![4-Methoxy-N-[3-[methyl(prop-2-ynyl)amino]propyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2900304.png)


![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2900307.png)


![5-(Furan-2-yl)-10-(3-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2900313.png)

